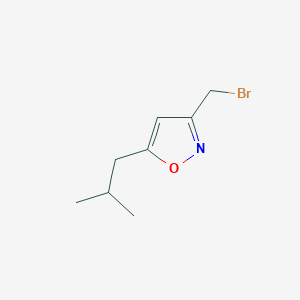
3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” is a chemical compound with the CAS Number: 2344685-12-5 . It has a molecular weight of 218.09 . The IUPAC name for this compound is 3-(bromomethyl)-5-isobutylisoxazole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 218.09 .Applications De Recherche Scientifique
Synthesis of Extended Oxazoles :
- 2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogues, serve as reactive scaffolds for synthetic elaboration. They are useful in synthesizing various substituted oxazoles, indicating potential in medicinal and organic chemistry applications (Patil & Luzzio, 2016).
Methodologies for Synthesizing Aryl Oxazoles :
- Simple and efficient methods for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrate the versatility of these compounds in organic synthesis (Yamane, Mitsudera, & Shundoh, 2004).
Application in Antibiotic Synthesis :
- The zinc derivative of a functionalized 1,3-oxazole, derived from 2-(bromomethyl)-4-carbethoxy-1,3-oxazole, shows promise in synthesizing antibiotics like virginiamycin (Gangloff, Aakermark, & Helquist, 1992).
Use in Anticonvulsant Drug Development :
- Derivatives of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole show potential in the development of anticonvulsant drugs, as they exhibit considerable activity with minimal neurotoxicity (Unverferth et al., 1998).
Role in Synthesizing Biologically Active Molecules :
- The compound is a key intermediate in various synthesis approaches, such as the creation of biologically active molecules, demonstrating its utility in pharmaceutical research (Davies, Kane, & Moody, 2005).
Versatility in Organic Synthesis :
- The synthesis of the novel oxazole building block, 4-bromomethyl-2-chlorooxazole, and its applications in cross-coupling reactions highlight the versatility of these compounds in organic synthesis (Young, Smith, & Taylor, 2004).
Applications in Continuous Multistep Synthesis :
- Demonstrating applications in continuous-flow processes, 2-(azidomethyl)oxazoles, synthesized from vinyl azides and involving 2-(bromomethyl)oxazoles, serve as versatile building blocks in organic chemistry (Rossa et al., 2018).
Propriétés
IUPAC Name |
3-(bromomethyl)-5-(2-methylpropyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSYQJMTHBUJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

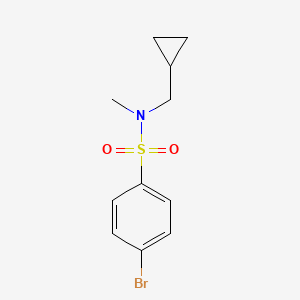
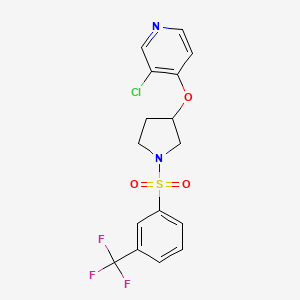

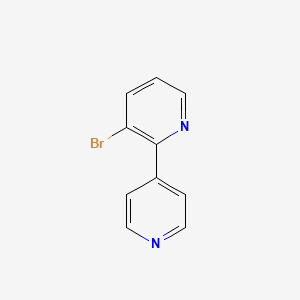
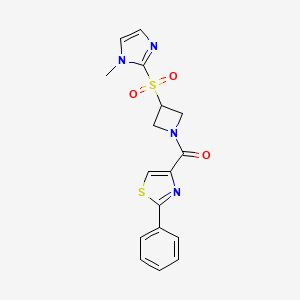


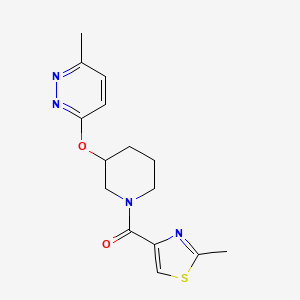

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369976.png)
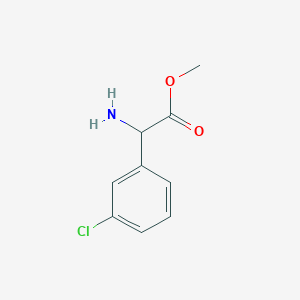
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)
![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)
